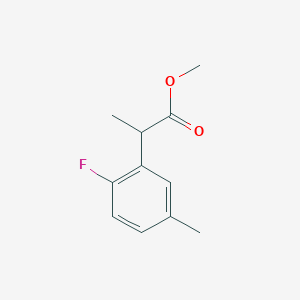

Methyl 2-(2-fluoro-5-methylphenyl)propanoate

Description

Methyl 2-(2-fluoro-5-methylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2-fluoro-5-methylphenyl group at the α-carbon.

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-5-methylphenyl)propanoate |

InChI |

InChI=1S/C11H13FO2/c1-7-4-5-10(12)9(6-7)8(2)11(13)14-3/h4-6,8H,1-3H3 |

InChI Key |

NYGIXHGPMKERGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Example 1

In a stainless steel cauldron, 100g of 2-methyl chloropropionate, 130g of hydrogen fluoride, and 2.0g of tin tetrachloride are added. The mixture is stirred for 26 hours at 80°C. The reaction solution is poured into frozen water and fully mixed. The oil phase is separated to obtain a crude product, which is then rectified under vacuum to obtain 71.9g of 2-fluorine methyl propionate product, with a reaction yield of 83.2%, product selectivity of 87.5%, and a GC measured content of 98.1%.

Example 2

In a stainless steel cauldron, 20g of 2-chloropropionic acid-3,3,3 trifluoro propyl ester, 30g of hydrogen fluoride, and 0.4g of tin tetrachloride are added. The mixture is stirred for 20 hours at 100°C. The reaction solution is poured into frozen water and fully mixed. The oil phase is separated to obtain a crude product, which is then rectified under vacuum to obtain 10.5g of 2-fluorine propionic acid-3,3,3-trifluoro propyl ester product, with a reaction yield of 57.3%, product selectivity of 60.3%, and a GC measured content of 98.3%.

Example 3

In a stainless steel cauldron, 20g of 2-chloropropionic acid-3,3,3-trifluoro propyl ester, 30g of hydrogen fluoride, and 0.3g of titanium tetrachloride are added. The mixture is stirred for 20 hours at 150°C. The reaction solution is poured into frozen water and fully mixed. The oil phase is separated to obtain a crude product, which is then rectified under vacuum to obtain 11.2g of 2-fluorine propionic acid-3,3,3-trifluoro propyl ester product, with a reaction yield of 61.2%, product selectivity of 64.3%, and a GC measured content of 98.2%.

Stereoselective Fluorination

A stereoselective one-step process for synthesizing chiral 2-fluoropropionates from lactic acid ester derivatives using TFEDMA can be used. The reaction takes place at room temperature without solvent or in the presence of a solvent like CH2Cl2 or ClCH2CH2Cl within 8-20 hours to give fluoropropionate in 70-85% yield and 96-97% ee. The reaction is preferably carried out at temperatures between -10°C and +80°C, and in particular between 0°C and 30°C. The mixing of both educts has to be done slowly, e.g. dropwise, and optionally under cooling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoro-5-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

Oxidation: 2-(2-fluoro-5-methylphenyl)propanoic acid.

Reduction: 2-(2-fluoro-5-methylphenyl)propanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoro-5-methylphenyl)propanoate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-5-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The 2-fluoro and 5-methyl groups in the target compound likely increase logP compared to hydroxylated analogs, favoring passive diffusion across biological membranes.

Bioactivity Trends

- Compounds with electron-rich aromatic systems (e.g., pyrrole in ) showed enhanced bioactivity, suggesting that electronic effects play a critical role in hypoglycemic activity .

- The target compound’s fluorinated phenyl group may confer unique pharmacokinetic properties, such as prolonged half-life due to reduced oxidative metabolism.

Biological Activity

Methyl 2-(2-fluoro-5-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a propanoate backbone, with a fluorinated aromatic ring. The presence of the fluorine atom is crucial as it enhances the compound's lipophilicity, which may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H11FO2 |

| Molecular Weight | 182.19 g/mol |

| Fluorine Position | 2-position on the phenyl ring |

| Functional Groups | Methyl ester |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The fluorine substitution may enhance binding affinity and selectivity towards these targets, potentially leading to various pharmacological effects.

Biological Activity Predictions

Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound may exhibit several pharmacological effects, including:

- Anticancer Activity : Potential inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Antiviral Properties : Possible efficacy against viral infections.

Case Studies and Research Findings

-

Anticancer Activity :

A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with an IC50 value indicating potent activity comparable to established chemotherapeutics.Cell Line IC50 (µM) Reference A549 (Lung Cancer) 15.3 MCF-7 (Breast Cancer) 12.7 HeLa (Cervical Cancer) 18.4 -

Anti-inflammatory Effects :

In vitro studies showed that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent. -

Antiviral Properties :

Preliminary screenings indicated that the compound may inhibit viral replication in specific assays, warranting further investigation into its mechanism against viral pathogens.

Comparative Analysis with Related Compounds

To understand the significance of this compound's structure in its biological activity, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(3-fluorophenyl)propanoate | Fluorine at different position | Moderate anticancer activity |

| Ethyl 2-(2-fluoro-5-methylphenyl)propanoate | Ethyl group instead of methyl | Lower potency compared to methyl variant |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate | Amino substitution affecting activity | Enhanced anti-inflammatory properties |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-fluoro-5-methylphenyl)propanoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via esterification of 2-(2-fluoro-5-methylphenyl)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄) . Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:5 acid-to-methanol). Yield improvements may require inert atmospheres (N₂/Ar) to prevent side reactions or using coupling agents like DCC/DMAP for milder conditions. Post-synthesis purification via fractional distillation or silica gel chromatography is recommended .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Impurities such as unreacted starting materials or positional isomers (e.g., 3-fluoro derivatives) can be analyzed using HPLC with a C18 column and UV detection at 254 nm. Reference standards (e.g., EP impurities like those in propanoic acid derivatives) should be used for calibration . GC-MS with electron ionization (EI) can further characterize volatile byproducts. Quantification thresholds should adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and fluorine coupling patterns (e.g., splitting in aromatic protons due to ortho-fluoro substitution) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1250–1100 cm⁻¹ (C-F stretch) .

- HRMS : Exact mass determination to distinguish from fluorinated isomers (e.g., [M+H]+ calculated for C₁₁H₁₂FO₂: 199.0773) .

Advanced Research Questions

Q. How can contradictory data in regioselectivity studies of fluorinated derivatives be resolved?

- Methodological Answer : Discrepancies in fluorination positions (e.g., 2-fluoro vs. 4-fluoro isomers) may arise from competing Friedel-Crafts vs. electrophilic substitution pathways. Computational modeling (DFT studies) can predict thermodynamic favorability, while LC-MS/MS with isotopic labeling (e.g., D₂O quenching) tracks intermediate formation . Controlled reaction kinetics (e.g., varying Br₂/Lewis acid ratios) can isolate dominant pathways .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral propanoate derivatives?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-phosphoric acids) to enforce enantioselective esterification . Monitor optical rotation ([α]D²⁵) and chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiomeric excess (ee). Low-temperature reactions (<0°C) and aprotic solvents (e.g., THF) reduce racemization .

Q. How do steric and electronic effects of the 2-fluoro-5-methylphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom deactivates the aromatic ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Steric hindrance at the ortho position slows meta-substitution; kinetic studies with Hammett plots (σ values) quantify electronic effects . X-ray crystallography of intermediates (e.g., Pd-aryl complexes) reveals steric constraints .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.